N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-7-12-18-24(32)19(23(31)16-8-10-17(33-2)11-9-16)13-29(25(18)27-15)14-22(30)28-21-6-4-3-5-20(21)26/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWORWLJRNTECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzoyl group: This step may involve acylation reactions using reagents like 4-methoxybenzoyl chloride.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.
Final acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s 1,8-naphthyridine core distinguishes it from the benzamide and pyrazole derivatives. This bicyclic system may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to monocyclic analogs. The pyrazole-based compound exhibits conformational flexibility, with three distinct molecules in its asymmetric unit due to steric repulsion between substituents.
Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl (benzamide) and 3,4-dichlorophenyl (pyrazole) groups, altering steric and electronic profiles.
Synthesis :
- All compared compounds utilize carbodiimide coupling agents (e.g., EDC), suggesting a common synthetic pathway for amide bond formation .
Spectroscopic and Crystallographic Insights
- Fluorometric Properties : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was studied via spectrofluorometry, revealing tunable fluorescence intensity influenced by solvent polarity . Similar analyses for the target compound could elucidate its photophysical behavior.
- Crystallography : The pyrazole derivative was resolved using SHELX software, revealing intermolecular N–H⋯O hydrogen bonds forming R22(10) motifs. Such motifs are critical for crystal packing and solubility . The target compound’s crystallographic data, if available, would likely require SHELXL for refinement, given its prevalence in small-molecule studies .
Biological Activity
N-(2-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic organic compound belonging to the class of naphthyridine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Naphthyridine core : A bicyclic structure with nitrogen atoms.
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Methoxybenzoyl group : May influence the compound's pharmacokinetics.
- Acetamide group : Contributes to the compound's solubility and reactivity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of the methoxybenzoyl group via acylation reactions.
- Attachment of the chlorophenyl group through nucleophilic substitution.
- Final formation of the acetamide group by reacting an amine with acetic anhydride or acetyl chloride.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of functional groups may enhance binding affinity to target proteins, potentially leading to:
- Inhibition of cancer cell proliferation : Similar compounds have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial properties : Naphthyridine derivatives are known for their antibacterial and antifungal activities.
Cytotoxic Activity
A study evaluating similar naphthyridine derivatives demonstrated significant cytotoxicity against several cancer cell lines including:
These findings suggest that this compound may possess similar cytotoxic properties.
Structure–Activity Relationship (SAR)
Research on related compounds has indicated that modifications in the structure can significantly affect biological activity. For instance:
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMF enhances solubility of intermediates, while DMSO improves reaction kinetics for acylation steps .
- Temperature Control : Maintain 60–80°C for amide coupling to minimize side reactions.
- Catalysts : Use sodium carbonate as a base to deprotonate reactive sites and improve nucleophilic substitution efficiency .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm) and confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% typical for pharmacological studies) .
- X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonding patterns (e.g., N–H⋯O dimers) confirm solid-state stability .
Advanced: How can computational methods predict pharmacokinetic properties?
Answer:
- Lipophilicity (logP) : Calculated via software like MarvinSuite (logP ≈ 3.2) to estimate membrane permeability .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Use AutoDock Vina with crystal structures from the PDB .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., CNS penetration likelihood) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to exclude false positives .
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven artifacts .
- Structural Analog Testing : Compare activity of derivatives (e.g., substituting 2-chlorophenyl with fluorophenyl) to identify critical pharmacophores .
Basic: Which solvents and catalysts are critical for coupling reactions?
Answer:
| Reaction Step | Solvent | Catalyst/Reagent | Role |
|---|---|---|---|
| Naphthyridine core formation | Toluene | PTSA | Acid catalyst for cyclization |
| Acylation | DCM | AlCl₃ | Lewis acid for electrophilic substitution |
| Amide coupling | DMF | EDC/HOBt | Carbodiimide-mediated activation |
Note: Sodium carbonate is often added during acylation to neutralize HCl byproducts .
Advanced: How do substituent electronic effects influence biological target interactions?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) via dipole interactions .
- Methoxy Group (p-π donation) : Increases electron density on the benzoyl ring, improving π-stacking with aromatic residues (e.g., Tyr in receptor binding sites) .
- Steric Effects : Bulkier substituents at position 7 (methyl group) reduce off-target interactions by limiting conformational flexibility .
Basic: Effective purification methods post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (yield: 70–85%) .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates polar byproducts .
- Preparative HPLC : C18 columns with isocratic elution (ACN/water + 0.1% TFA) for final polishing .
Advanced: Role of hydrogen bonding in crystallographic stability?
Answer:
X-ray studies reveal N–H⋯O hydrogen bonds between the acetamide NH and carbonyl groups of adjacent molecules, forming R₂²(10) dimer motifs. These interactions stabilize the crystal lattice and influence melting points (observed range: 473–475 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
